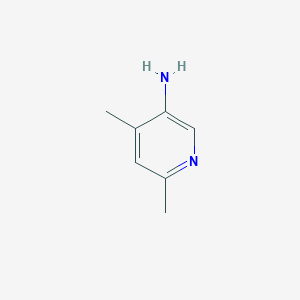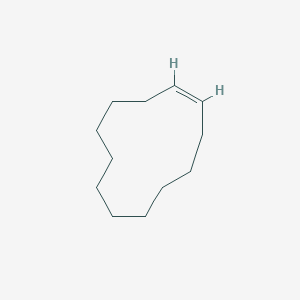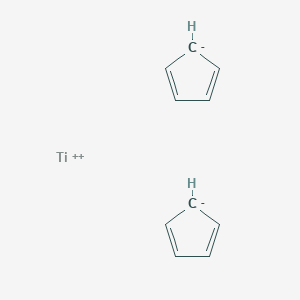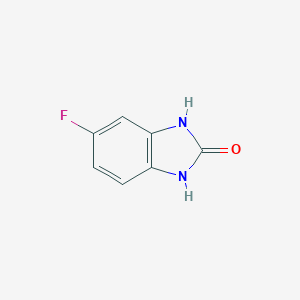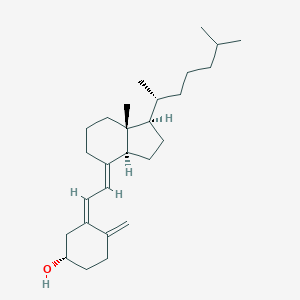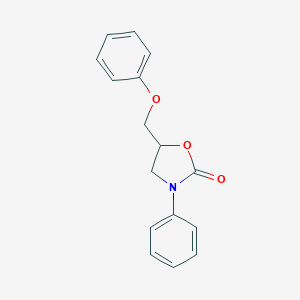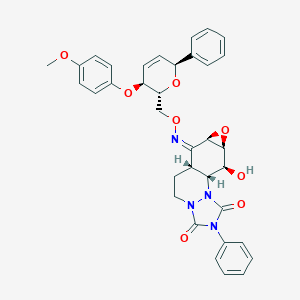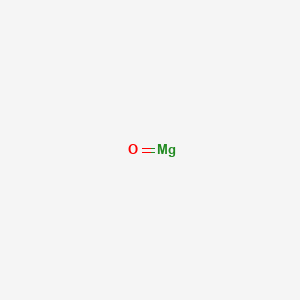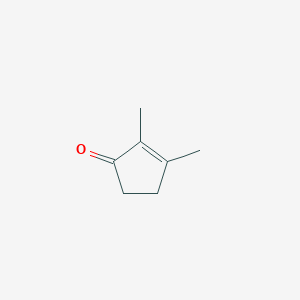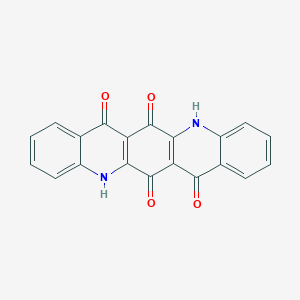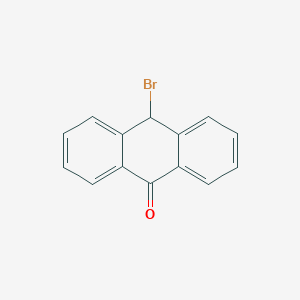
10-Bromoanthrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromoanthrone is a chemical compound that belongs to the class of anthrones. It is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. Researchers have been exploring the synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications of 10-Bromoanthrone.
Mécanisme D'action
The mechanism of action of 10-Bromoanthrone is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are essential for the survival and replication of the virus or cancer cells. It has been found to inhibit the activity of reverse transcriptase, an enzyme that is crucial for the replication of HIV.
Effets Biochimiques Et Physiologiques
10-Bromoanthrone has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the programmed cell death of the cancer cells. The compound has also been found to inhibit the activity of certain enzymes that are essential for the survival and replication of the virus or cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
10-Bromoanthrone has several advantages and limitations for lab experiments. The compound has a high potency and specificity towards the target enzyme or cell. It is also relatively easy to synthesize in the lab. However, the compound has some limitations, such as its low solubility in water, which makes it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 10-Bromoanthrone. One of the most promising directions is to explore its potential as a cancer therapy. Researchers can investigate the compound's ability to induce apoptosis in cancer cells and its efficacy in animal models. Another direction is to explore the compound's potential as an HIV inhibitor. Researchers can investigate the compound's mechanism of action and its efficacy in clinical trials.
Conclusion
In conclusion, 10-Bromoanthrone is a synthetic compound that has gained significant attention in the field of scientific research. The compound has shown promising results as an HIV inhibitor and a potential cancer therapy. Researchers have been exploring the synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications of 10-Bromoanthrone. There are several future directions for the research on this compound, and it has the potential to become a valuable tool in the fight against HIV and cancer.
Méthodes De Synthèse
The synthesis of 10-Bromoanthrone is a complex process that involves several steps. The most commonly used method for synthesizing 10-Bromoanthrone is the Friedel-Crafts acylation reaction. In this method, anthrone is treated with bromine and aluminum chloride to yield 10-Bromoanthrone. The yield of this reaction is moderate, and the purification of the final product is a challenging task.
Applications De Recherche Scientifique
10-Bromoanthrone has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the human immunodeficiency virus (HIV). The compound has also shown promising results in the treatment of cancer. 10-Bromoanthrone has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
1560-32-3 |
|---|---|
Nom du produit |
10-Bromoanthrone |
Formule moléculaire |
C14H9BrO |
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
10-bromo-10H-anthracen-9-one |
InChI |
InChI=1S/C14H9BrO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,13H |
Clé InChI |
JOCKUVSACGIBRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br |
Autres numéros CAS |
1560-32-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



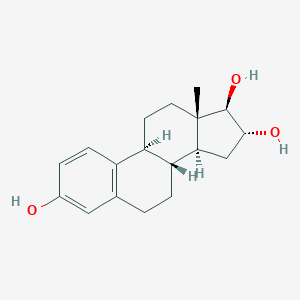
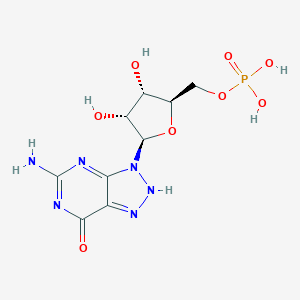
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
